molecular formula C21H27K2N7O14P2 B009925 beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt CAS No. 104809-32-7

beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt

Katalognummer: B009925
CAS-Nummer: 104809-32-7
Molekulargewicht: 741.6 g/mol
InChI-Schlüssel: UMJWDCRRGAZCFU-WUEGHLCSSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt is a useful research compound. Its molecular formula is C21H27K2N7O14P2 and its molecular weight is 741.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Utility in Studies of Nicotinamide-dependent Enzymes :

    • McCracken et al. (2004) developed a modified method for the stereospecific synthesis of reduced R- and S-[4-3H] beta-nicotinamide adenine dinucleotide 2' phosphate (NADPH), improving yield and radioactivity for studies of nicotinamide-dependent enzymes (McCracken, Wang, & Kohen, 2004).
  • Skin Care Applications :

    • Otte et al. (2005) noted that nicotinamide acts as an antioxidant and is used in acne-prone skin care, with potential for treating other skin diseases and systemic therapy (Otte, Borelli, & Korting, 2005).
  • Therapeutic Potential in Aging and Neurodegenerative Diseases :

    • Verdin (2015) discussed how NAD+ supplementation may offer new therapeutic opportunities for aging and its associated disorders, especially neurodegenerative diseases (Verdin, 2015).
  • Role in Pancreatic Beta-cell Metabolism and Insulin Secretion :

    • Morgan et al. (2009) found that NAD(P)H oxidase activation is crucial in pancreatic beta-cell metabolism and insulin secretion. Its inhibition impairs glucose-stimulated insulin secretion and reduces glucose oxidation (Morgan et al., 2009).
  • Biomimetic Cofactors in Biocatalysis and Enzyme Engineering :

    • Zachos et al. (2019) developed nicotinamide cofactor biomimetics (NCBs) to mimic natural nicotinamide cofactors, enabling biocatalytic reactions and applications in biocatalysis, enzyme engineering, and biosensors (Zachos, Nowak, & Sieber, 2019).
  • Photochemical Applications :

    • Kiwi (1981) demonstrated the photochemical generation of reduced beta-nicotinamide adenine dinucleotide (NADH) in a homogeneous solution, utilizing the reducing potential of the photoredox intermediate Ru(bipy)3+ under continuous illumination (Kiwi, 1981).
  • Metabolic and Gene Expression Roles :

    • Bogan and Brenner (2013) emphasized the essential roles of NAD+ and its equivalents in metabolism, gene expression regulation, DNA repair, inflammation, intracellular trafficking, aging, and cell death (Bogan & Brenner, 2013).
  • Ineffectiveness in Cognitive Improvement in Dementia :

    • Rainer et al. (2000) concluded that oral NADH is unlikely to achieve cognitive improvements in dementia patients, and its effectiveness in dementia disorders remains inconclusive (Rainer et al., 2000).
  • Potential Role in Chronic Granulomatous Disease :

    • Baehner and Karnovsky (1968) suggested a link between chronic granulomatous disease and reduced nicotinamide-adenine dinucleotide oxidase deficiency in leukocytes, potentially causing metabolic abnormalities and decreased bactericidal activity (Baehner & Karnovsky, 1968).
  • Molecular Information Conversion via Self-Assembly :

    • Morikawa and Kimizuka (2012) showed that molecular information of redox coenzymes can be converted via self-assembly, resulting in distinct spectral and nanostructural characteristics (Morikawa & Kimizuka, 2012).

Zukünftige Richtungen

For further details, you can refer to relevant papers and scientific literature .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt involves the reduction of beta-Nicotinamide adenine dinucleotide (NAD+) to its reduced form (NADH) using a reducing agent such as sodium borohydride or lithium aluminum hydride, followed by the addition of dipotassium phosphate to form the dipotassium salt.", "Starting Materials": ["Beta-Nicotinamide adenine dinucleotide (NAD+)", "Sodium borohydride or lithium aluminum hydride", "Dipotassium phosphate"], "Reaction": ["Step 1: Dissolve beta-Nicotinamide adenine dinucleotide (NAD+) in a suitable solvent such as water or ethanol.", "Step 2: Add a stoichiometric amount of a reducing agent such as sodium borohydride or lithium aluminum hydride to the solution of NAD+.", "Step 3: Allow the reaction mixture to stir at room temperature or at a suitable temperature for a specific period of time until the reduction of NAD+ to NADH is complete.", "Step 4: Add dipotassium phosphate to the reaction mixture and stir until the salt is completely dissolved.", "Step 5: Filter the reaction mixture to remove any insoluble impurities and collect the filtrate.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt as a solid."] }

CAS-Nummer

104809-32-7

Molekularformel

C21H27K2N7O14P2

Molekulargewicht

741.6 g/mol

IUPAC-Name

dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H29N7O14P2.2K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1

InChI-Schlüssel

UMJWDCRRGAZCFU-WUEGHLCSSA-L

Isomerische SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+]

SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K]

Kanonische SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+]

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
Reactant of Route 2
Reactant of Route 2
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
Reactant of Route 3
Reactant of Route 3
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
Reactant of Route 4
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
Reactant of Route 5
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
Reactant of Route 6
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.